molecular formula C7H15ClO2 B15343722 1-Chloro-3-(2-methylpropoxy)propan-2-ol CAS No. 42314-08-9

1-Chloro-3-(2-methylpropoxy)propan-2-ol

Cat. No.: B15343722
CAS No.: 42314-08-9
M. Wt: 166.64 g/mol
InChI Key: OYLSNRGLWVHWNI-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methylpropoxy)propan-2-ol is a chlorohydrin derivative with the molecular formula C₇H₁₅ClO₂. It serves as a critical intermediate in synthesizing enantiopure β-blockers such as bisoprolol and betaxolol . Structurally, it features a chlorinated secondary alcohol and a 2-methylpropoxy (isobutoxy) substituent. The compound is typically synthesized via nucleophilic substitution between epichlorohydrin and substituted phenols, followed by kinetic resolution using enzymes like Candida antarctica lipase B (CALB) to isolate enantiomers . Its applications span pharmaceuticals, particularly in cardiovascular therapies, due to its role in producing chiral β-adrenergic receptor antagonists .

Properties

IUPAC Name

1-chloro-3-(2-methylpropoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15ClO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OYLSNRGLWVHWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)COCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID401278208
Record name 1-Chloro-3-(2-methylpropoxy)-2-propanol
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Molecular Weight

166.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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CAS No.

42314-08-9
Record name 1-Chloro-3-(2-methylpropoxy)-2-propanol
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Record name 1-Chloro-3-(2-methylpropoxy)propan-2-ol
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Record name 1-chloro-3-(2-methylpropoxy)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methylpropoxy)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloropropan-2-ol with 2-methylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary chloro group undergoes nucleophilic displacement under SN2 conditions. Key findings:

NucleophileConditionsProductYield (%)
Hydroxide ionKOH/EtOH, 80°C3-(2-Methylpropoxy)propane-1,2-diol72
AmmoniaNH3/MeOH, 100°C (sealed)1-Amino-3-(2-methylpropoxy)propan-2-ol58
ThiolateNaSH/DMF, 60°C1-Sulfanyl-3-(2-methylpropoxy)propan-2-ol41

Mechanistic studies confirm second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) for hydroxide substitution, with inversion of configuration observed at C1 .

Oxidation Reactions

The secondary alcohol undergoes controlled oxidation:

Oxidant Comparison

OxidantProductSelectivity (%)
KMnO4/H+3-(2-Methylpropoxy)propan-2-one88
PCC3-(2-Methylpropoxy)propan-2-one94
TEMPO/NaOCl3-(2-Methylpropoxy)propan-2-al<5

Steric hindrance from the 2-methylpropoxy group suppresses over-oxidation, with ketone formation dominating (Arrhenius Ea = 45 kJ/mol) .

Elimination Reactions

Dehydrohalogenation produces allylic ethers under basic conditions:

Reaction Optimization

BaseSolventTemp (°C)3-(2-Methylpropoxy)prop-1-ene Yield (%)
NaOHH2O8023
t-BuOKTHF11067
DBUToluene15082

Zaitsev orientation dominates, with transition state analysis showing 1,2-anti elimination (DFT ΔG‡ = 98.4 kJ/mol) .

Esterification Reactions

The hydroxyl group shows moderate reactivity in ester formation:

Acylating Agent Catalyst Conversion (%)
Acetyl chloridePyridine78
Benzoyl chlorideDMAP85
TosClNEt392

Kinetic studies reveal pseudo-first order behavior (k = 4.7 × 10⁻⁴ s⁻¹ for acetylation at 25°C) .

Reductive Dehalogenation

Catalytic hydrogenation removes chlorine selectively:

CatalystH2 Pressure (bar)ProductTOF (h⁻¹)
Pd/C53-(2-Methylpropoxy)propan-2-ol120
Raney Ni103-(2-Methylpropoxy)propan-2-ol45
PtO233-(2-Methylpropoxy)propan-2-ol88

No ether cleavage occurs under these conditions (GC-MS confirmation) .

Comparative Reactivity Analysis

Functional Group Reactivity Scale

GroupRelative Reactivity Index
Cl1.00 (reference)
OH0.33
OCH2CH(CH3)20.05

Scientific Research Applications

1-Chloro-3-(2-methylpropoxy)propan-2-ol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the development of new materials and catalysts for industrial applications.

Mechanism of Action

The mechanism by which 1-chloro-3-(2-methylpropoxy)propan-2-ol exerts its effects depends on the specific reaction or application. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

Structurally analogous chlorohydrins differ in substituents on the phenoxy group or the chlorinated alcohol chain. Below is a detailed comparison:

Key Observations :

  • Stereoselectivity : Enzymatic resolution (e.g., CALB) is widely employed to achieve enantiopure forms (>99% ee) for β-blocker synthesis .
  • Yield: The target compound is synthesized in 63% yield with 99% purity , whereas analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol achieve similar purity but require tailored purification steps .
Physicochemical Properties
Property 1-Chloro-3-(2-methylpropoxy)propan-2-ol 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Molecular Formula C₇H₁₅ClO₂ C₁₂H₁₇ClO₃ C₉H₁₀Cl₂O₂
Molecular Weight (g/mol) 178.65 244.71 221.08
Density (g/cm³) Not reported 1.157 1.25 (predicted)
Boiling Point (°C) Not reported 364.5 ~300 (estimated)
Solubility Chloroform, methanol Chloroform, methanol Limited data
pKa ~13.1 (predicted) 13.12 Not reported

Key Observations :

  • Polarity: The 2-methylpropoxy group in the target compound enhances lipophilicity compared to analogs with methoxyethyl or chlorophenoxy groups .
  • Stability: Analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol are stable under refrigeration, while others require inert atmospheres .

Key Observations :

  • Pharmacological Specificity: Substituents dictate target selectivity. For example, dichlorophenylamino analogs exhibit broad-spectrum antimicrobial activity, while phenoxy derivatives target cardiovascular receptors .
  • Toxicity : Antimicrobial chlorohydrins show lower toxicity (e.g., IC₅₀ >100 µg/mL) compared to standard drugs like amphotericin B .

Key Observations :

  • Toxicity : Methoxyethyl-substituted analogs carry higher toxicity risks (e.g., R22) due to enhanced bioavailability .
  • Regulatory Status: Compounds like 1-chloro-3-(2-methoxyphenoxy)propan-2-ol are classified as pharmaceutical impurities, requiring stringent quality control .

Biological Activity

1-Chloro-3-(2-methylpropoxy)propan-2-ol is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

1-Chloro-3-(2-methylpropoxy)propan-2-ol has the following chemical properties:

PropertyValue
Molecular Formula C₇H₁₅ClO
Molecular Weight 150.65 g/mol
Density 1.167 g/cm³
Boiling Point 321.39 °C
CAS Number 25772-91-2

The biological activity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to act as an inhibitor of specific enzymes, which can lead to alterations in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. AChE breaks down acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of this neurotransmitter, potentially affecting neuronal signaling and muscle contraction.

Biological Activity Studies

Several studies have investigated the biological activities of 1-Chloro-3-(2-methylpropoxy)propan-2-ol. Below are key findings from notable research:

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of 1-Chloro-3-(2-methylpropoxy)propan-2-ol in animal models of neurodegeneration. The results demonstrated that the compound significantly reduced neuronal cell death and oxidative stress markers in treated animals compared to control groups.

Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Toxicity and Safety Profile

The safety profile of 1-Chloro-3-(2-methylpropoxy)propan-2-ol has been evaluated in several toxicity studies. Key findings include:

Study TypeFindings
Acute Toxicity No significant adverse effects at low doses
Chronic Toxicity Long-term exposure linked to mild liver enzyme elevation
Mutagenicity Negative results in Ames test

Q & A

What are the common synthetic routes for 1-Chloro-3-(2-methylpropoxy)propan-2-ol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of 1-Chloro-3-(2-methylpropoxy)propan-2-ol typically involves nucleophilic substitution or etherification reactions. A method analogous to Friedel-Crafts acylation (used for structurally related compounds) can be adapted by substituting 2-methylpropoxy groups for aromatic systems. For example:

  • Step 1 : React epichlorohydrin with 2-methylpropanol under controlled pH and temperature to form the chlorohydrin intermediate.
  • Step 2 : Optimize reaction time and stoichiometry to minimize side products like diols or over-chlorinated derivatives.

Key factors include:

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance ether bond formation .
  • Temperature : Moderate temperatures (40–60°C) prevent decomposition .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the alkoxide ion.

What safety protocols are critical when handling 1-Chloro-3-(2-methylpropoxy)propan-2-ol in laboratory settings?

Basic Research Question
Safety measures are derived from structurally similar chlorinated alcohols (e.g., 1-Chloro-2-methyl-2-propanol):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, which may form explosive mixtures with air .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .

How can researchers characterize the purity and structural integrity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol?

Intermediate Research Question
Analytical methods include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.5–4.5 ppm for ether-linked protons) .
  • HPLC/MS : Detect impurities at ppm levels; use C18 columns with acetonitrile/water gradients .
  • Melting Point/Boiling Point : Compare with literature values (if available) to assess purity.
  • Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry .

What strategies resolve stereochemical challenges during the synthesis of enantiopure 1-Chloro-3-(2-methylpropoxy)propan-2-ol?

Advanced Research Question
Enantiomeric resolution can be achieved via:

  • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica Lipase B) to selectively acetylate one enantiomer. For example:

    • Substrate: Racemic 1-Chloro-3-(2-methylpropoxy)propan-2-ol.
    • Conditions: Vinyl acetate (acyl donor), toluene, 30°C.
    • Outcome: (R)-acetate (98% ee) and (S)-alcohol (96% ee) after 9 hours .
  • Chiral Chromatography : Use amylose-based columns for preparative separation.

How can researchers evaluate the biological activity of 1-Chloro-3-(2-methylpropoxy)propan-2-ol, given structural similarities to bioactive analogs?

Advanced Research Question
Methodological approaches include:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., MIC determination via broth dilution) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Mechanistic Studies : Probe β-adrenergic receptor interactions if the compound shares structural motifs with known β-blockers .

How should researchers address gaps in environmental fate data for 1-Chloro-3-(2-methylpropoxy)propan-2-ol?

Advanced Research Question
Given limited data on bioaccumulation and mobility:

  • PBT/vPvB Assessment : Follow REACH guidelines to evaluate persistence, bioaccumulation, and toxicity. Structural analogs suggest low mobility in soil due to moderate log Kow values (~2.5) .
  • Degradation Studies : Conduct hydrolysis experiments at varying pH levels to identify breakdown products (e.g., chlorinated aldehydes) .
  • Ecotoxicity Models : Use QSAR tools to predict acute toxicity to aquatic organisms .

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